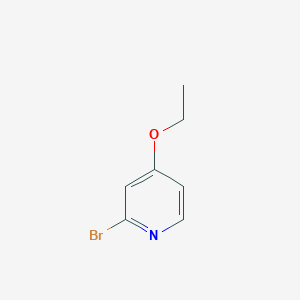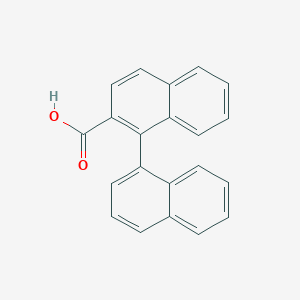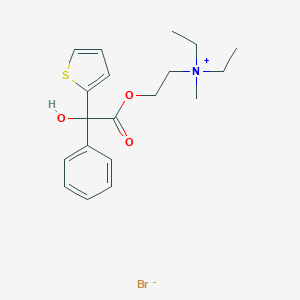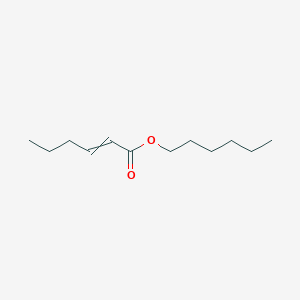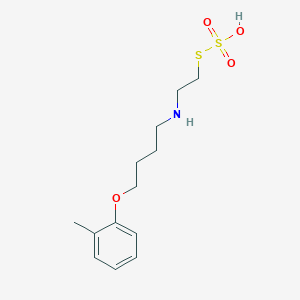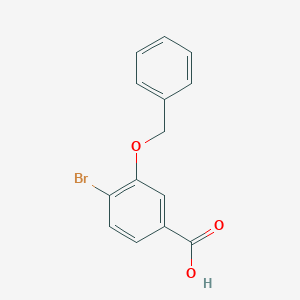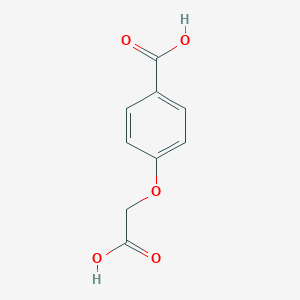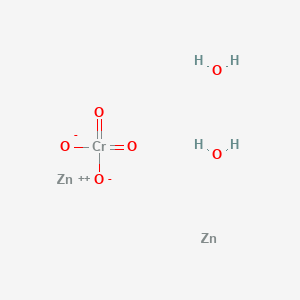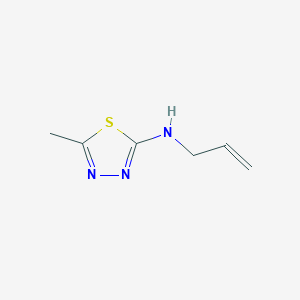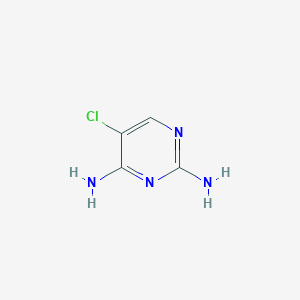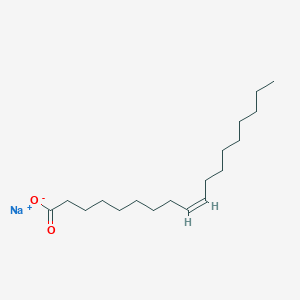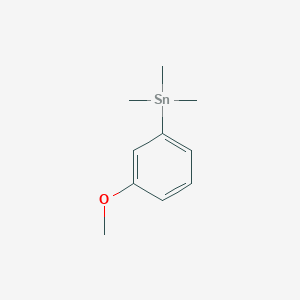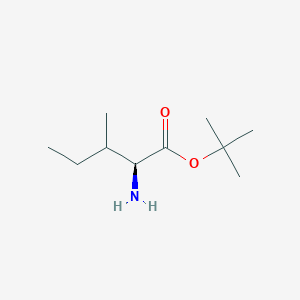
L-ISOLEUCINE t-BUTYL ESTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-isoleucine t-butyl ester is a non-polar amino acid derivative that has gained significant attention in scientific research. It is a modified form of isoleucine, an essential amino acid that is necessary for protein synthesis and muscle growth. This compound has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and medicine.
Mécanisme D'action
L-isoleucine t-butyl ester has been shown to activate the mTOR signaling pathway, which plays a critical role in protein synthesis and muscle growth. It also appears to increase the uptake of amino acids into muscle cells, which can further enhance protein synthesis. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance protein synthesis and muscle growth, improve cognitive function, and have potential anti-inflammatory and anti-cancer properties. Additionally, this compound has been shown to increase the production of BDNF, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of L-isoleucine t-butyl ester is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a number of potential applications in the fields of biochemistry, pharmacology, and medicine. However, one limitation of this compound is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on L-isoleucine t-butyl ester. One area of interest is its potential use in sports nutrition supplements, as it has been shown to enhance protein synthesis and muscle growth. Additionally, further research is needed to determine its potential neuroprotective effects and its ability to improve cognitive function in aging populations. Finally, this compound's potential anti-inflammatory and anti-cancer properties warrant further investigation.
Méthodes De Synthèse
L-isoleucine t-butyl ester can be synthesized through a variety of methods, including esterification, acylation, and transesterification. One common method involves the reaction of isoleucine with t-butanol in the presence of a strong acid catalyst. The resulting this compound can be purified through chromatography or recrystallization.
Applications De Recherche Scientifique
L-isoleucine t-butyl ester has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and medicine. It has been shown to enhance protein synthesis and muscle growth, making it a potential candidate for use in sports nutrition supplements. Additionally, this compound has been investigated for its neuroprotective effects and its potential to improve cognitive function in aging populations. It has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
| 16874-08-1 | |
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
tert-butyl (2S,3S)-2-amino-3-methylpentanoate |
InChI |
InChI=1S/C10H21NO2/c1-6-7(2)8(11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3/t7-,8-/m0/s1 |
Clé InChI |
DRWKBZREIMLHDX-YUMQZZPRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)OC(C)(C)C)N |
SMILES |
CCC(C)C(C(=O)OC(C)(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)OC(C)(C)C)N |
| 16874-08-1 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


